Hydroxy-p-tolyl-acetic acid ethyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHHYJRKGYOMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220918 | |
| Record name | Benzeneacetic acid, α-hydroxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18584-23-1 | |
| Record name | Benzeneacetic acid, α-hydroxy-4-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18584-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, α-hydroxy-4-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-hydroxy-2-(4-methylphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of Hydroxy P Tolyl Acetic Acid Ethyl Ester
Hydrolysis and Transesterification Kinetics and Mechanistic Pathways
The hydrolysis and transesterification of hydroxy-p-tolyl-acetic acid ethyl ester involve the nucleophilic substitution at the acyl carbon of the ester group. The rates and mechanisms of these reactions are significantly influenced by the reaction conditions, particularly the presence of acid or base catalysts.
Isotopic labeling studies are crucial for elucidating the detailed mechanistic pathways of ester hydrolysis. Experiments using ¹⁸O-labeled water (H₂¹⁸O) have been fundamental in proving the mechanism of nucleophilic acyl substitution. ucalgary.camasterorganicchemistry.com When an ester like this compound is hydrolyzed in H₂¹⁸O, the ¹⁸O isotope is incorporated into the resulting carboxylic acid (hydroxy-p-tolyl-acetic acid) and not the alcohol (ethanol). This confirms that the reaction proceeds via the cleavage of the acyl-oxygen bond (the C-OEt bond) rather than the alkyl-oxygen bond (the O-Et bond). ucalgary.ca
The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This forms a tetrahedral intermediate. vaia.com In a classic experiment by Myron Bender on ethyl benzoate, which is structurally related, ¹⁸O was placed in the carbonyl oxygen of the ester. During acid-catalyzed hydrolysis in unlabeled water, stopping the reaction before completion showed that the recovered, unhydrolyzed ester had lost some of its ¹⁸O enrichment. vaia.com This "oxygen exchange" provides strong evidence for a reversible formation of the tetrahedral intermediate. For this compound, this intermediate would allow for the exchange between the original carbonyl oxygen and the oxygen from the attacking water molecule.
Deuterium (B1214612) labeling can be used to study proton transfer steps and kinetic isotope effects (KIE). acs.org For instance, conducting the hydrolysis in deuterium oxide (D₂O) with an acid catalyst (like D₃O⁺) would involve deuteration of the carbonyl oxygen in the initial activation step. The rates of proton (or deuteron) transfer are often very fast but can become rate-limiting in certain complex catalytic cycles. masterorganicchemistry.com While specific intramolecular hydrolysis studies on this compound are not widely documented, the presence of the hydroxyl group on the adjacent carbon could potentially lead to intramolecular catalysis or rearrangement under specific conditions, although this is generally less common for simple 1,2-hydroxy esters compared to systems designed for such pathways.
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous H₂SO₄ or HCl), the hydrolysis of this compound is a reversible process, in equilibrium with the Fischer esterification reaction. libretexts.orgmasterorganicchemistry.com The mechanism involves several steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). youtube.com
Elimination: The tetrahedral intermediate collapses, expelling a molecule of ethanol. youtube.com
Deprotonation: A water molecule removes the proton from the new carbonyl oxygen, regenerating the acid catalyst and forming the final product, hydroxy-p-tolyl-acetic acid. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide (B78521) (NaOH), hydrolysis is effectively irreversible and is known as saponification. ucalgary.camasterorganicchemistry.com The term originates from soap-making, which involves the hydrolysis of fats (triglycerides). ucalgary.ca
Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. ucalgary.ca
Tetrahedral Intermediate Formation: This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen. ucalgary.ca
Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as the leaving group. masterorganicchemistry.com
Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol, which can be catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) (CH₃OH) in the presence of an acid catalyst would produce hydroxy-p-tolyl-acetic acid methyl ester and ethanol. The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. youtube.com Under basic conditions, an alkoxide (e.g., sodium methoxide, NaOCH₃) is used, and the mechanism follows the same addition-elimination pathway as saponification. masterorganicchemistry.com
Oxidation and Reduction Reactions at the Hydroxyl and Ester Functionalities
The two primary functional groups, the secondary benzylic alcohol and the ethyl ester, exhibit distinct reactivities towards oxidizing and reducing agents.
The secondary hydroxyl group of this compound can be selectively oxidized to a ketone, yielding ethyl 2-oxo-2-(p-tolyl)acetate. This transformation requires mild oxidizing agents to avoid cleavage of the C-C bond or oxidation of the p-tolyl methyl group.
Common reagents for the selective oxidation of secondary alcohols include:
Chromium-based reagents: Pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂) are classic reagents for this purpose.
TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) used in catalytic amounts with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) provides a mild and efficient method. organic-chemistry.org
Metal-catalyzed aerobic oxidation: Heterogeneous catalysts, such as supported palladium or vanadium complexes, can use molecular oxygen or air as the ultimate oxidant. organic-chemistry.org
Oxidation of the ester group itself to a carboxylic acid is achieved through hydrolysis, as discussed in section 3.1. However, it is also possible to oxidize the alcohol functionality directly to a carboxylic acid under stronger conditions, which would involve cleavage of the adjacent C-C bond, a generally less desirable pathway. A more relevant transformation is the oxidation of the benzylic alcohol to a carboxylic acid group, which has been demonstrated for similar structures like 1-(p-tolyl)ethanol, yielding 2-hydroxy-2-(p-tolyl)acetic acid using catalysts like copper(II) oxide. doi.org
Table 1: Selective Oxidation of Secondary Alcohols to Ketones
| Reagent/System | Solvent | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|---|
| TEMPO/NaOCl | CH₂Cl₂/H₂O | 0°C to Room Temp | Highly selective for 1° and 2° alcohols; does not affect the ester. | organic-chemistry.org |
| PCC (Pyridinium chlorochromate) | CH₂Cl₂ | Room Temp | Oxidizes 1° alcohols to aldehydes and 2° alcohols to ketones. | scribd.com |
| CeBr₃/H₂O₂ | Acetonitrile | Room Temp | Shows high selectivity for the oxidation of secondary over primary alcohols. | organic-chemistry.org |
| V₂O₅/O₂ | Toluene | 100°C | Can chemoselectively convert secondary alcohols in the presence of primary ones. | organic-chemistry.org |
The ester functionality is readily reduced to a primary alcohol. This reaction typically requires strong hydride-donating reagents.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing esters. commonorganicchemistry.com It reduces the ethyl ester group to a primary alcohol, resulting in the formation of 1-(p-tolyl)propane-1,2-diol. The reaction proceeds via a two-step hydride addition. chemistrysteps.comjove.com The secondary hydroxyl group present in the starting material would also be deprotonated by the hydride reagent.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H can be used to reduce esters to aldehydes at low temperatures (−78 °C), but if used in excess or at higher temperatures, it will proceed to the primary alcohol. commonorganicchemistry.comjove.com
The secondary hydroxyl group is generally stable to these conditions. Reduction of a secondary benzylic alcohol to an alkane (to form ethyl p-tolylacetate) would require harsher, specific conditions, such as catalytic hydrogenation over a palladium catalyst after conversion of the alcohol to a better leaving group. The formation of an ether from the alcohol is a derivatization reaction discussed in the next section.
Table 2: Reduction of Esters to Primary Alcohols
| Reagent | Solvent | Typical Conditions | Product from Parent Compound | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, Diethyl ether | 1) Reagent addition at 0°C to reflux 2) Aqueous workup | 1-(p-tolyl)propane-1,2-diol | commonorganicchemistry.comucalgary.ca |
| LiBH₄ | THF, Diethyl ether | Reflux | 1-(p-tolyl)propane-1,2-diol | commonorganicchemistry.com |
| BH₃·SMe₂ | THF | Reflux | 1-(p-tolyl)propane-1,2-diol | commonorganicchemistry.com |
Derivatization and Functionalization of the Hydroxyl Group
The secondary hydroxyl group is a key site for further molecular modification. numberanalytics.com As a benzylic alcohol, it can undergo a variety of reactions to introduce new functional groups. nih.gov
Common derivatization reactions include:
Esterification (Acylation): The hydroxyl group can be readily converted into an ester by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. libretexts.org For example, reaction with acetyl chloride would yield acetic acid 2-acetoxy-2-(p-tolyl)-ethyl ester.
Etherification: Formation of an ether can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (e.g., methyl iodide), would produce ethyl 2-methoxy-2-(p-tolyl)acetate. Dehydrative coupling with another alcohol, often promoted by acidic conditions or specific catalysts, is also possible. nih.gov
Reaction with Chloroformates: Reagents like trifluoroethyl chloroformate (TFECF) react rapidly with hydroxyl groups to form mixed carbonates, which can be useful derivatives for analysis or further transformation. nih.gov
Nucleophilic Substitution: The benzylic hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) and subsequently displaced by a variety of nucleophiles in an Sₙ1 or Sₙ2 reaction, depending on the conditions and nucleophile. organic-chemistry.org This allows for the introduction of a wide range of functionalities at the benzylic position.
Table 3: Common Derivatization Reactions of Secondary Alcohols
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Esterification (Acylation) | Acyl Chloride (R-COCl), Pyridine | Ester | libretexts.orgnih.gov |
| Etherification (Williamson) | 1) NaH 2) Alkyl Halide (R-X) | Ether | numberanalytics.com |
| Carbonate Formation | Alkyl Chloroformate (R-OCOCl) | Carbonate Ester | nih.gov |
| Silylation | Silyl (B83357) Chloride (e.g., TMSCl), Base | Silyl Ether | libretexts.org |
Acylation, Alkylation, and Silylation Reactions
The phenolic hydroxyl group of this compound readily undergoes acylation, alkylation, and silylation reactions. These transformations are fundamental in protecting the hydroxyl group or in synthesizing more complex molecules.
Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the phenolic oxygen. This is typically achieved by reacting the compound with an acylating agent such as an acid chloride or anhydride in the presence of a base. For instance, the reaction of a phenol (B47542) with acetyl chloride in the presence of a base like pyridine results in the formation of a phenylacetate (B1230308) ester. aakash.ac.in
Alkylation: Alkylation introduces an alkyl group onto the phenolic oxygen, forming an ether. A common method for alkylation is the Williamson ether synthesis, which involves deprotonating the phenol with a base to form a phenoxide ion, followed by reaction with an alkyl halide. For example, the alkylation of p-nitrophenol with ethyl bromoacetate (B1195939) can be carried out in the presence of potassium carbonate. mdpi.com
Silylation: Silylation is the process of replacing the acidic proton of the hydroxyl group with a silyl group, typically a trimethylsilyl (B98337) (TMS) group. This is a common method for protecting the hydroxyl group during other chemical transformations. Silyl ethers can be formed by reacting the alcohol with a silyl halide, such as trimethylsilyl chloride, in the presence of a base.
| Transformation | Reagent | Catalyst/Base | Typical Product |
|---|---|---|---|
| Acylation | Acetyl Chloride | Pyridine | Ethyl 2-(4-acetoxyphenyl)acetate |
| Alkylation | Ethyl Bromoacetate | Potassium Carbonate | Ethyl 2-(4-(2-ethoxy-2-oxoethoxy)phenyl)acetate |
| Silylation | Trimethylsilyl Chloride (TMSCl) | Triethylamine (TEA) or Pyridine | Ethyl 2-(4-(trimethylsilyloxy)phenyl)acetate |
Etherification and Cleavage Methodologies
The ether linkage in derivatives of this compound can be both formed and cleaved under specific conditions.
Etherification: As mentioned in the alkylation section, ethers of this compound are synthesized by reacting the corresponding phenoxide with an alkylating agent. This process is crucial for creating a wide range of derivatives with varied properties and applications.
Ether Cleavage: The cleavage of ethers, particularly alkyl aryl ethers, is an important reaction. Ethers are generally unreactive but can be cleaved by strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI). openstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com In the case of an alkyl aryl ether, the cleavage typically yields a phenol and an alkyl halide because the aryl C-O bond is stronger and the phenyl group is not susceptible to SN2 attack. libretexts.org The reaction mechanism can be either SN1 or SN2, depending on the structure of the alkyl group. openstax.org
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution Studies
The aromatic ring of this compound is susceptible to functionalization through various substitution reactions.
Directed Ortho-Metalation and Electrophilic Aromatic Substitution
Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate then reacts with an electrophile to introduce a substituent specifically at the ortho position. The hydroxyl group or a derivative can act as a DMG. For instance, O-aryl carbamates can be used to direct ortho-lithiation. organic-chemistry.org
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The hydroxyl group is a strong activating group and an ortho-, para-director. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The reaction of p-hydroxyphenylacetate (HPA) with certain enzymes that catalyze hydroxylation at the ortho-position is believed to proceed via an electrophilic aromatic substitution mechanism. researchgate.net
Halogenation Studies for Further Functionalization
Halogenation of the aromatic ring introduces a versatile handle for further chemical modifications, such as cross-coupling reactions. Halogenation of phenols and their derivatives can be achieved using various reagents. For example, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. The reaction of ethyl 1H-indole-2-carboxylates with N-iodosuccinimide, N-bromosuccinimide, or N-chlorosuccinimide allows for the introduction of halogen atoms onto the indole (B1671886) ring. rsc.org
| Reaction Type | Key Reagent/Condition | Position of Substitution | Example Product Class |
|---|---|---|---|
| Directed Ortho-Metalation | n-Butyllithium, Electrophile | Ortho to directing group | Ortho-substituted phenylacetates |
| Electrophilic Aromatic Substitution (Nitration) | Nitric Acid/Sulfuric Acid | Ortho to hydroxyl group | Nitro-substituted phenylacetates |
| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | Ortho to hydroxyl group | Bromo-substituted phenylacetates |
Rearrangement Reactions and Isomerization Pathways
Fries Rearrangement Analogs and Mechanistic Investigations
The Fries rearrangement is a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.comtestbook.com This reaction is relevant to derivatives of this compound where the phenolic hydroxyl group has been acylated.
An analog of this reaction would be the rearrangement of an O-acylated derivative of ethyl 2-(4-hydroxyphenyl)acetate. The reaction is typically catalyzed by Lewis acids like aluminum chloride (AlCl₃) and is known to be ortho- and para-selective. wikipedia.orgorganic-chemistry.org The regioselectivity can often be controlled by reaction conditions such as temperature; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. byjus.com
Enantiomerization and Stereochemical Stability Studies
The stereochemical integrity of chiral molecules such as this compound is a critical parameter, particularly in contexts where stereospecificity is paramount. The potential for enantiomerization, the process by which one enantiomer converts into its mirror image, can significantly impact the biological or chemical activity of the compound. This section delves into the factors governing the stereochemical stability of this compound and the conditions that may lead to its racemization.
The central chiral carbon atom in this compound, bonded to a hydroxyl group, a carboxyl group (as an ethyl ester), a p-tolyl group, and a hydrogen atom, is susceptible to racemization under certain conditions. The primary mechanism for this process typically involves the deprotonation of the α-hydrogen, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, resulting in a racemic mixture.
Studies on analogous α-hydroxy esters, such as mandelic acid and its derivatives, have provided significant insights into the factors influencing this stereochemical lability. The rate of racemization is notably influenced by the pH of the medium, temperature, and the presence of catalysts.
Influence of pH and Base Catalysis:
The stereochemical stability of α-hydroxy esters is highly dependent on the pH of the solution. In acidic or neutral media, the α-hydrogen is relatively non-acidic, and the stereocenter is generally stable. However, under basic conditions, the hydroxyl proton can be abstracted, but more importantly for racemization, the α-proton can be removed by a base to form a resonance-stabilized enolate. The p-tolyl group, being an electron-donating group, can slightly influence the acidity of the α-proton and the stability of the enolate intermediate. Research on related mandelic acid derivatives has shown that base-catalyzed racemization is a prominent method for interconverting enantiomers. ru.nl The strength of the base and the solvent used can significantly affect the rate of this process. For instance, strong bases in polar aprotic solvents are known to accelerate the racemization of similar compounds.
Temperature Effects:
Temperature is a crucial factor in enantiomerization kinetics. An increase in temperature provides the necessary activation energy for the deprotonation-reprotonation process, thereby increasing the rate of racemization. Thermal racemization, although often requiring harsh conditions, is a known phenomenon for some chiral compounds.
Enzymatic Racemization:
In addition to chemical methods, enzymatic racemization presents a milder and often more specific alternative for interconverting enantiomers. Enzymes such as mandelate (B1228975) racemase have been extensively studied for their ability to catalyze the racemization of mandelic acid and its derivatives. rsc.orgresearchgate.netnih.gov This enzyme facilitates the abstraction and re-addition of the α-proton via a two-base mechanism within its active site, leading to an equilibrium between the (R)- and (S)-enantiomers. While direct studies on this compound with mandelate racemase are not widely documented, the structural similarity to mandelic acid suggests that it could potentially be a substrate for such enzymes.
The following table summarizes the key factors that are known to influence the stereochemical stability of α-hydroxy esters, which are applicable to this compound.
| Factor | Effect on Stereochemical Stability | General Observations on Related Compounds |
| pH | Decreased stability in basic conditions | Base-catalyzed deprotonation of the α-hydrogen leads to a planar enolate intermediate, facilitating racemization. ru.nl |
| Temperature | Decreased stability with increasing temperature | Higher temperatures provide the activation energy required for the racemization process. |
| Catalysts | Decreased stability in the presence of catalysts | Both chemical (strong bases) and biological (e.g., mandelate racemase) catalysts can significantly increase the rate of enantiomerization. ru.nlrsc.orgresearchgate.netnih.gov |
| Solvent | Dependent on the nature of the solvent | Polar aprotic solvents can enhance the efficacy of basic catalysts in promoting racemization. |
| Substituents on the Aromatic Ring | Can influence the rate of racemization | The electronic nature of the substituent (electron-donating or electron-withdrawing) on the phenyl ring can affect the acidity of the α-proton and the stability of the enolate intermediate. nih.gov |
It is important to note that while these general principles, derived from studies on analogous compounds, provide a framework for understanding the stereochemical behavior of this compound, specific quantitative data on its enantiomerization kinetics would require dedicated experimental investigation.
Advanced Spectroscopic and Structural Elucidation Research of Hydroxy P Tolyl Acetic Acid Ethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a cornerstone for the definitive structural assignment of ethyl 2-hydroxy-2-(p-tolyl)acetate. Both one-dimensional and two-dimensional techniques provide a wealth of information regarding the connectivity and spatial arrangement of atoms within the molecule.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While specific 2D NMR data for ethyl 2-hydroxy-2-(p-tolyl)acetate is not extensively available in the provided search results, the application of these techniques can be inferred from the analysis of similar compounds and standard spectroscopic practices. Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, confirming the relationship between the methine proton (CH) and the methylene (B1212753) protons (CH2) of the ethyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. For example, it would link the methine proton signal to the corresponding methine carbon signal. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is crucial for identifying longer-range couplings (2-3 bonds), which helps piece together the molecular skeleton. For instance, HMBC would show correlations between the protons of the aromatic ring and the benzylic carbon, as well as between the carbonyl carbon and the protons of the ethyl ester group.
Deuterium (B1214612) Exchange and Solvent Effect Studies on Hydroxyl Protons
Deuterium exchange studies are instrumental in identifying the labile hydroxyl proton. The addition of deuterium oxide (D2O) to the NMR sample results in the disappearance of the hydroxyl proton signal from the ¹H NMR spectrum, as the proton is replaced by a deuterium atom. In the ¹H NMR spectrum of ethyl 2-hydroxy-2-(p-tolyl)acetate, the hydroxyl proton appears as a doublet at approximately 3.41 ppm. Upon addition of D2O, this signal would vanish, confirming its assignment. Solvent effect studies, by changing the NMR solvent, can also influence the chemical shift of the hydroxyl proton due to alterations in hydrogen bonding, further corroborating its identity.
The following table summarizes the ¹H and ¹³C NMR spectral data for ethyl 2-hydroxy-2-(p-tolyl)acetate.
| Assignment | ¹H NMR Chemical Shift (δ) in ppm | ¹³C NMR Chemical Shift (δ) in ppm |
| Ethyl CH₃ | 1.23 (triplet) | 13.9 |
| Tolyl CH₃ | 2.35 (singlet) | 21.0 |
| Ethyl CH₂ | 4.13-4.30 (multiplet) | 62.0 |
| Methine CH | 5.12 (doublet) | 72.7 |
| Aromatic CH | 7.17-7.30 (multiplet) | 126.4, 129.1 |
| Quaternary Aromatic C | Not Applicable | 135.4, 138.0 |
| Carbonyl C=O | Not Applicable | 173.7 |
| Hydroxyl OH | 3.41 (doublet) | Not Applicable |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation patterns of a compound, providing valuable structural information.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For ethyl 2-hydroxy-2-(p-tolyl)acetate, the molecular formula is C₁₁H₁₄O₃, with a calculated molecular weight of 194.23. rsc.org HRMS analysis would confirm this with a high degree of accuracy, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed insights into the structure of the molecule. While specific MS/MS fragmentation data for ethyl 2-hydroxy-2-(p-tolyl)acetate is not detailed in the search results, typical fragmentation pathways for similar mandelic acid esters would involve the loss of the ethyl ester group, cleavage of the C-C bond between the carbonyl group and the benzylic carbon, and fragmentation of the aromatic ring. These patterns help to confirm the connectivity of the different functional groups within the molecule.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and conformational analysis. A vibrational spectroscopic analysis of ethyl 2-hydroxy-2-(p-tolyl)acetate has been conducted using Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectroscopy.
The IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) group, typically a broad band around 3400-3600 cm⁻¹, the carbonyl (C=O) group of the ester at approximately 1730 cm⁻¹, C-O stretching vibrations, and C-H stretching from the aromatic and aliphatic parts of the molecule. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the C-C bonds of the aromatic ring. The combination of IR and Raman data allows for a comprehensive assignment of the vibrational modes, which can be supported by density functional theory (DFT) calculations to provide a detailed understanding of the molecule's conformational properties.
The table below lists the key IR absorption bands for the identification of functional groups in ethyl 2-hydroxy-2-(p-tolyl)acetate.
| Functional Group | Characteristic IR Absorption Band (cm⁻¹) |
| Hydroxyl (O-H) Stretch | ~3400-3600 (broad) |
| Carbonyl (C=O) Stretch | ~1730 |
| Aromatic C-H Stretch | ~3000-3100 |
| Aliphatic C-H Stretch | ~2850-3000 |
| C-O Stretch | ~1000-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. For Hydroxy-p-tolyl-acetic acid ethyl ester, this analysis would primarily investigate the transitions associated with the p-tolyl group, which acts as the principal chromophore. The aromatic ring is expected to exhibit characteristic π → π* transitions. The presence of the hydroxyl and ethyl ester groups as substituents on the benzylic carbon can influence the electronic environment of the aromatic ring, potentially causing shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε).
A systematic study would involve recording the UV-Vis spectrum in various solvents of differing polarities to observe any solvatochromic shifts, which can provide insights into the nature of the electronic transitions. However, a review of scientific literature and chemical databases reveals a lack of specific, published experimental UV-Vis spectroscopic data for this compound. While spectra for related compounds such as ethyl p-toluate (B1214165) are available, this data cannot be directly extrapolated to the title compound due to the electronic influence of the α-hydroxyl group.
Table 4.4.1: Hypothetical Electronic Transition Data
| Transition | Expected Wavelength Range (nm) | Solvent | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π → π | ~250 - 280 | Ethanol | Data not available |
| n → π | ~280 - 320 | Hexane | Data not available |
| Note: This table is illustrative of the types of data that would be collected. Specific experimental values for this compound are not currently available in published literature. |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:
Bond lengths and angles: Precise measurements for all covalent bonds and the angles between them.
Conformation: The exact spatial arrangement of the ethyl ester and hydroxyl groups relative to the p-tolyl ring.
Intermolecular interactions: The presence of hydrogen bonding (particularly involving the hydroxyl group and the ester carbonyl) and other non-covalent interactions that dictate the crystal packing.
Such data would be invaluable for understanding the compound's solid-state properties and for computational modeling. Research on similar molecules, like mandelic acid derivatives, indicates that the interplay of hydrogen bonding and phenyl ring interactions is critical in their crystal packing. researchgate.net However, despite the scientific interest in such structures, a search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for this compound.
Table 4.5.1: Crystallographic Data Summary
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Hydrogen Bonding Motifs | Data not available |
| Note: No experimental crystallographic data for this compound has been reported. |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
This compound possesses a chiral center at the carbon atom bearing the hydroxyl, p-tolyl, and ethyl ester groups. Consequently, it can exist as two enantiomers, (R)- and (S)-. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD), are essential for distinguishing between these enantiomers and assigning their absolute configuration.
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., the (R)-configuration), the absolute configuration of the synthesized or isolated compound can be unambiguously determined.
While the chiral nature of related mandelic acid derivatives is well-established and they are often used as models for chiral separations, a review of the scientific literature indicates that no specific chiroptical studies or ECD data have been published for the enantiomers of this compound. nih.gov
Table 4.6.1: Chiroptical Data
| Technique | Enantiomer | Cotton Effect (Wavelength, nm) | Sign |
| ECD | (R)-isomer | Data not available | Data not available |
| ECD | (S)-isomer | Data not available | Data not available |
| Note: Experimental chiroptical data for the enantiomers of this compound is not available in the scientific literature. |
Computational and Theoretical Chemistry Investigations of Hydroxy P Tolyl Acetic Acid Ethyl Ester
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and spectroscopic parameters. For Hydroxy-p-tolyl-acetic acid ethyl ester, DFT calculations, likely employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a thorough theoretical analysis. Such calculations have been performed on similar molecules, like mandelic acid derivatives, to elucidate the effects of substituents on the aromatic ring. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation of the computational model.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within a DFT framework, is commonly used to predict NMR chemical shifts (¹H and ¹³C). For this compound, the chemical shifts would be influenced by the electron-donating p-tolyl group and the hydroxyl and ethyl ester functionalities. Studies on substituted mandelic acids have shown that substituents on the aromatic ring cause significant changes in the electron density around the atoms to which they are attached, which is reflected in the NMR chemical shifts. mdpi.com For instance, the introduction of electron-donating groups typically leads to an upfield shift (lower ppm) for the aromatic protons and carbons.
Vibrational Frequencies: Theoretical IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of experimentally observed vibrational bands. For this compound, characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes of the aromatic ring and the ethyl group. In a study on mandelic acid and its derivatives, the characteristic carbonyl stretching vibrations were identified in both the theoretical and experimental IR and Raman spectra. mdpi.com
A hypothetical table of predicted vibrational frequencies for this compound, based on data for similar compounds, is presented below.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| O-H (hydroxyl) | ~3400 - 3600 |
| C-H (aromatic) | ~3000 - 3100 |
| C-H (aliphatic) | ~2850 - 3000 |
| C=O (ester) | ~1715 - 1735 |
| C-O (ester/hydroxyl) | ~1050 - 1250 |
| C-C (aromatic) | ~1400 - 1600 |
HOMO-LUMO Analysis and Frontier Molecular Orbital Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. mdpi.com
For this compound, the presence of the electron-donating p-tolyl group and the hydroxyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing ester group would lower the energy of the LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
Theoretical studies on mandelic acid derivatives have shown that substituents on the aromatic ring can modulate the HOMO-LUMO gap. researchgate.net For instance, electron-donating groups tend to decrease the energy gap, thereby increasing the reactivity of the molecule.
Below is a table illustrating hypothetical HOMO-LUMO energies and the resulting energy gap for this compound, benchmarked against related compounds.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Mandelic Acid | -6.5 | -0.8 | 5.7 |
| 4-Hydroxymandelic Acid | -6.2 | -0.9 | 5.3 |
| This compound (Hypothetical) | -6.1 | -1.0 | 5.1 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a flexible molecule like this compound, MD simulations would be valuable for exploring its conformational landscape. The rotation around the single bonds, particularly the C-C bond connecting the chiral center to the phenyl ring and the C-O bond of the ester group, would lead to various conformers with different energies. libretexts.orgyoutube.com
The simulations could also reveal how the molecule interacts with itself in the condensed phase, highlighting important intermolecular interactions such as hydrogen bonding involving the hydroxyl group and dipole-dipole interactions from the ester group. These interactions are crucial in determining the bulk properties of the compound, such as its melting and boiling points.
Potential Energy Surface (PES) Analysis for Reaction Pathways and Transition State Characterization
Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a molecule as a function of its geometry. It is particularly useful for studying reaction mechanisms, identifying transition states, and calculating activation energies.
For this compound, a PES scan could be performed by systematically changing key dihedral angles to identify the most stable conformers (energy minima) and the transition states connecting them. nih.gov This would provide a detailed picture of the molecule's flexibility and the energy barriers for conformational changes. Furthermore, PES analysis could be employed to study potential reactions, such as esterification or oxidation, by mapping the energy landscape from reactants to products through the transition state.
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (focused on chemical space, not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. While often used for biological activity, QSAR can also be applied to physicochemical properties. In the context of cheminformatics, a QSAR study of a series of related alpha-hydroxy esters could help in understanding how structural modifications (e.g., different substituents on the phenyl ring) affect properties like solubility, lipophilicity (logP), and chromatographic retention times.
A QSAR study on p-hydroxybenzoate esters, for example, identified the lowest unoccupied molecular orbital energy (ELUMO) and the dipole moment as key factors influencing their antifungal activity. researchgate.net A similar approach for this compound and its analogues could correlate calculated molecular descriptors (e.g., molecular weight, polar surface area, HOMO-LUMO gap) with experimentally determined chemical properties. This would allow for the prediction of properties for new, unsynthesized derivatives within the same chemical space.
Non-Linear Optical (NLO) Properties and Materials Science Applications based on Theoretical Predictions
Theoretical calculations can predict the non-linear optical (NLO) properties of molecules, which are of interest for applications in materials science, such as in the development of optoelectronic devices. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
For a molecule to exhibit significant NLO properties, it typically requires a large change in dipole moment between the ground and excited states, often achieved in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound has both donor (hydroxyl, tolyl) and acceptor-like (ester) groups, its π-system is limited to the phenyl ring. Computational studies on other organic molecules have shown that extending the conjugation and using stronger donor-acceptor pairs can significantly enhance NLO properties. nih.govmdpi.com A theoretical investigation of the hyperpolarizability of this compound would clarify its potential for NLO applications.
Role As a Synthetic Building Block and Intermediate in Organic Synthesis
Precursor in the Synthesis of Complex Natural Products and Analogues
The structural framework of hydroxy-p-tolyl-acetic acid ethyl ester makes it an attractive starting material for the total synthesis of various natural products and their analogues, particularly those with antifungal properties. A notable example is the synthesis of (-)-incrustoporin, a natural product known for its antifungal activity.
The synthesis of (-)-incrustoporin has been achieved through an aldol (B89426) condensation of ethyl p-tolyl-acetate with (2R)-benzoyloxy-butanal. nih.gov This is followed by an acid-catalyzed deprotection of the benzoyl group, lactone ring-closure, and the elimination of a beta-hydroxyl group in a single step. nih.gov The ethyl p-tolyl-acetate serves as a key building block, providing the tolyl group and the adjacent stereocenter in the final product. The presence of the hydroxyl group in this compound offers a handle for further synthetic manipulations, potentially leading to the synthesis of various analogues of incrustoporin and other related natural products.
Table 1: Key Steps in the Synthesis of (-)-Incrustoporin
| Step | Reactants | Key Transformation |
| 1 | Ethyl p-tolyl-acetate, (2R)-benzoyloxy-butanal | Aldol Condensation |
| 2 | Product from Step 1 | Acid-catalyzed deprotection, lactonization, and elimination |
Scaffold for Heterocyclic Ring System Construction
The bifunctional nature of this compound, with its hydroxyl and ester groups, allows it to be a key participant in cyclization reactions to form various heterocyclic systems. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.
One of the prominent applications of this scaffold is in the synthesis of pyrimidine (B1678525) derivatives. The Biginelli reaction, a one-pot cyclocondensation, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. wikipedia.org While direct use of this compound in a classical Biginelli reaction is not extensively documented, its structural motifs are found in precursors for more complex pyrimidine-based structures. For instance, related pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer and antioxidant agents. wikipedia.orgnih.gov
Furthermore, the core structure is amenable to the synthesis of other heterocyclic systems like benzodiazepines. These seven-membered heterocyclic compounds are known for their wide range of pharmacological activities. The synthesis of benzodiazepine (B76468) derivatives can be achieved through the condensation of a suitable diamine with a β-ketoester or a related dicarbonyl compound. The tolyl group and the hydroxyl functionality in this compound can be modified to create precursors for such cyclization reactions. google.comgoogle.com
Intermediate in the Synthesis of Specialized Chemical Reagents and Catalysts
The chiral center in this compound makes it a valuable precursor for the synthesis of chiral ligands and catalysts, which are crucial for asymmetric synthesis. Asymmetric catalysis, which facilitates the synthesis of a specific enantiomer of a chiral product, is of paramount importance in the pharmaceutical and fine chemical industries.
The hydroxyl and ester functionalities of the molecule can be readily modified to introduce coordinating atoms like phosphorus or nitrogen, which are essential for the ligand's ability to bind to a metal center. These chiral ligands can then be used to prepare catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. While specific examples detailing the direct conversion of this compound into a named catalyst are not abundant in the literature, the fundamental structure is well-suited for this purpose. The principles of chiral ligand design often involve the use of readily available chiral building blocks, and this compound fits this description. mdpi.com
Building Block for Polymeric Materials and Functional Organic Frameworks
The presence of both a hydroxyl and an ester group in this compound allows it to function as a bifunctional monomer in polymerization reactions. This makes it a potential candidate for the synthesis of biodegradable polyesters and other functional polymers.
Polyesters are a significant class of polymers with a wide range of applications. The synthesis of polyesters typically involves the polycondensation of a diol with a dicarboxylic acid or its derivative. This compound can, in principle, undergo self-condensation or be copolymerized with other monomers to create polyesters with specific properties. The tolyl group would be incorporated as a pendant group along the polymer chain, influencing the polymer's thermal and mechanical properties. While specific polymers derived directly from this compound are not extensively reported, the synthesis of functional polyesters from monomers containing hydroxyl and ester functionalities is a well-established field. nih.govrsc.org
Role in the Synthesis of Process-Related Impurities and their Characterization in Chemical Manufacturing Research
In the industrial production of fine chemicals and pharmaceuticals, the identification and characterization of process-related impurities are of utmost importance for quality control and regulatory compliance. This compound, when used as a starting material or an intermediate, can potentially lead to the formation of specific impurities through side reactions or degradation.
One potential impurity could arise from the spontaneous aerobic oxidation of the parent molecule, particularly if the synthesis or purification process involves exposure to air. For instance, a related compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has been shown to undergo spontaneous aerobic oxidation to yield a hydroxylated glycolate (B3277807) moiety. researchgate.net A similar oxidative degradation of this compound could lead to the formation of byproducts that would need to be identified and controlled. The characterization of such impurities often involves techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Potential Impurities and their Origin
| Potential Impurity | Probable Origin | Analytical Techniques for Characterization |
| Oxidation Products | Spontaneous aerobic oxidation during synthesis or storage | HPLC, LC-MS, NMR |
| Dimerization Products | Self-condensation under certain reaction conditions | GPC, MS, NMR |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC |
Future Research Directions and Unexplored Avenues for Hydroxy P Tolyl Acetic Acid Ethyl Ester
Development of Novel and More Efficient Asymmetric Synthetic Routes
The synthesis of enantiomerically pure α-hydroxy esters is of paramount importance. While classical resolution methods exist, future research should prioritize the development of novel asymmetric synthetic strategies that are more efficient and atom-economical. A promising avenue is the exploration of catalytic asymmetric synthesis, which can provide direct access to the desired enantiomer with high selectivity.
Recent advancements in the synthesis of related chiral molecules, such as 2-arylethylamines and substituted malonic acid esters, highlight the power of asymmetric catalysis. nih.govmdpi.comusm.edu For Hydroxy-p-tolyl-acetic acid ethyl ester, this could involve the asymmetric reduction of the corresponding α-keto ester, ethyl p-tolylglyoxylate. Research in this area could focus on:
Novel Chiral Catalysts: Designing and synthesizing new chiral ligands for metal-catalyzed hydrogenations or transfer hydrogenations. This includes exploring a wider range of phosphine (B1218219), diamine, and N-heterocyclic carbene (NHC) ligands to fine-tune reactivity and enantioselectivity.
Substrate Engineering: Modifying the substrate to enhance its interaction with the chiral catalyst, thereby improving stereocontrol.
Catalyst Immobilization: Developing methods to immobilize successful homogeneous catalysts on solid supports, facilitating catalyst recovery and reuse, which is crucial for industrial applications.
A comparative analysis of potential asymmetric synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Asymmetric Synthetic Routes
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Hydrogenation | High atom economy, high turnover numbers | Requires specialized high-pressure equipment, catalyst sensitivity |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, predictable stereochemistry | Requires stoichiometric amounts of the auxiliary, additional protection/deprotection steps |
Exploration of Organocatalytic and Biocatalytic Transformations
Moving away from metal-based catalysts, organocatalysis and biocatalysis offer greener and often more sustainable alternatives for the synthesis of chiral molecules. acs.orgnih.govrsc.org
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. For this compound, research could explore:
Chiral Brønsted Acids and Bases: Investigating the use of chiral phosphoric acids, thioureas, or cinchona alkaloids to catalyze the asymmetric addition of nucleophiles to the corresponding α-keto ester or the asymmetric protonation of an enolate intermediate.
N-Heterocyclic Carbenes (NHCs): Exploring NHC-catalyzed umpolung reactions of p-tolualdehyde followed by esterification.
Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Future work could focus on:
Enzyme Screening: Identifying novel reductases or dehydrogenases from extremophiles or through metagenomic screening that can efficiently and stereoselectively reduce ethyl p-tolylglyoxylate.
Enzyme Engineering: Employing directed evolution or rational design to improve the activity, stability, and substrate specificity of existing enzymes for the target transformation. dynamicscience.com.au
Whole-Cell Biotransformations: Utilizing engineered microorganisms to perform the desired reduction in a cost-effective manner, potentially integrating cofactor regeneration systems. researchgate.netresearchgate.net
Advanced Mechanistic Investigations Using Real-Time Spectroscopic Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of real-time spectroscopic techniques can provide invaluable insights into the kinetics and intermediates of the reactions used to synthesize this compound.
Future research should employ techniques such as:
In-situ Infrared (IR) and Raman Spectroscopy: To monitor the concentration of reactants, intermediates, and products in real-time, providing kinetic data and identifying transient species. researchgate.netopen-raman.orgumass.edu
Process Mass Spectrometry: For online monitoring of reaction progress and byproduct formation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing rapid-injection NMR or flow-NMR techniques to characterize short-lived intermediates and elucidate complex reaction pathways.
These studies could be applied to both the esterification step and the asymmetric reduction, providing a comprehensive picture of the reaction landscape.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. seqens.comacs.orgwikipedia.orgamf.chresearchgate.net The synthesis of this compound is well-suited for translation to a continuous flow process.
Future research directions include:
Development of Continuous Esterification Processes: Designing and optimizing a flow reactor setup for the acid-catalyzed esterification of p-tolylglyoxylic acid or mandelic acid.
Packed-Bed Reactors: Utilizing columns packed with immobilized catalysts (e.g., solid-supported acids for esterification or immobilized enzymes for reduction) to facilitate continuous production and easy product purification.
Automated Library Synthesis: Integrating flow chemistry with automated liquid handlers and purification systems to rapidly synthesize a library of derivatives of this compound for screening in various applications. acs.org
Computational Design of New Reactions and Derivations based on its Core Structure
Computational chemistry provides a powerful tool for predicting reactivity, designing new catalysts, and exploring reaction mechanisms at a molecular level. nih.gov For this compound, computational studies could accelerate research in several areas:
Catalyst Design: Using density functional theory (DFT) and other methods to model the transition states of catalyzed reactions, enabling the rational design of more effective chiral catalysts.
Reaction Prediction: Employing computational models to predict the feasibility of new reactions involving the α-hydroxy ester moiety, such as further functionalization of the aromatic ring or the hydroxyl group.
Spectroscopic Correlation: Calculating theoretical spectroscopic data (e.g., NMR, IR) to aid in the characterization of new derivatives and to interpret experimental spectra. mdpi.com
Application in Emerging Areas of Chemical Research
Beyond its role as a synthetic intermediate, the core structure of this compound makes it an interesting candidate for exploration in emerging fields of chemistry.
Supramolecular Chemistry: The presence of hydrogen bond donors and acceptors, along with the aromatic ring, allows for participation in various non-covalent interactions. Research could investigate the use of this molecule or its derivatives as building blocks for the construction of novel supramolecular assemblies, such as coordination polymers or metal-organic frameworks (MOFs), drawing inspiration from studies on analogous mandelic acid derivatives. tandfonline.comresearchgate.netacs.org
Dynamic Covalent Chemistry (DCC): The ester functionality can participate in reversible transesterification reactions under certain conditions. researchgate.netwikipedia.orgnih.govmdpi.com This opens up the possibility of using this compound in dynamic combinatorial libraries or for the synthesis of adaptable materials where the ester linkage can be reversibly formed and broken.
Q & A
Q. How can researchers optimize purification techniques for this compound to achieve high purity (>99%)?
- Methodological Answer : Post-synthesis, fractional distillation is essential due to the compound’s sensitivity to thermal degradation. Washing with sodium bicarbonate (5% w/v) removes residual acid catalysts, while saturated sodium chloride aids in phase separation . For analytical-grade purity, recrystallization from ethanol/water mixtures (3:1 v/v) is recommended, followed by drying over anhydrous sodium sulfate . GC-MS analysis (e.g., using DB-5 columns) confirms purity by identifying trace contaminants like unreacted starting materials .
Q. What analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals characteristic peaks: δ 1.25 (triplet, -CH₂CH₃), δ 4.15 (quartet, -OCH₂), and δ 6.8–7.2 (aromatic protons from the p-tolyl group) .
- GC-MS : Electron ionization (70 eV) provides fragmentation patterns for structural confirmation (e.g., m/z 164 for the acetylated fragment) .
- IR Spectroscopy : Strong absorbance at 1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts show promise?
- Methodological Answer : Enzymatic resolution using thermostable esterases (e.g., PestE from Pyrobaculum calidifontis) achieves enantiomeric excess (>90%) via kinetic resolution. Reaction conditions (pH 7.5, 50°C) and substrate-to-enzyme ratios (10:1 w/w) are critical . Alternatively, chiral Lewis acids (e.g., BINOL-derived catalysts) enable asymmetric esterification, though yields are lower (~60%) .
Q. What mechanistic insights explain contradictory product distributions in condensation reactions involving hydroxy-p-tolyl-acetic acid derivatives?
- Methodological Answer : Competing pathways (e.g., Knoevenagel vs. Aldol condensation) depend on pH and substituent effects. For example, in acetic acid/ammonium acetate systems, pH < 5 favors Knoevenagel adducts (e.g., 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester), while neutral conditions promote amino-substituted products . Computational DFT studies (B3LYP/6-31G*) model transition states to rationalize regioselectivity .
Q. How does this compound serve as a precursor in bioactive compound synthesis, and what modifications enhance activity?
- Methodological Answer : The ester’s α-carbon is reactive in nucleophilic substitutions. For example, coupling with 4-aminoquinoline derivatives under Mitsunobu conditions (DIAD, PPh₃) yields antimalarial candidates . Introducing trifluoromethyl groups at the para position improves metabolic stability (t₁/₂ > 6h in liver microsomes) . SAR studies highlight the importance of the ester group for membrane permeability .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
- Methodological Answer : Degradation is accelerated by light and oxygen. Stabilization methods include:
- Antioxidants : Addition of 0.1% BHT (butylated hydroxytoluene) .
- Storage : Amber glass vials under argon at –20°C, reducing peroxide formation by >90% .
- Lyophilization : For solid-state storage, lyophilize with trehalose (1:1 w/w) to prevent hydrolysis .
Methodological Considerations for Contradictory Data
- Example : Discrepancies in reported esterification yields (60–90%) arise from varying alcohol/acid ratios (1:1 vs. 1:2) and catalyst purity. Replicating protocols with anhydrous ethanol and freshly distilled sulfuric acid improves consistency .
- Validation : Cross-reference NMR data with published spectra (e.g., SDBS database) and validate GC-MS retention times against internal standards (e.g., ethyl palmitate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
